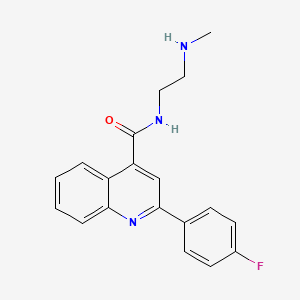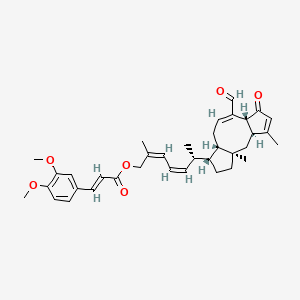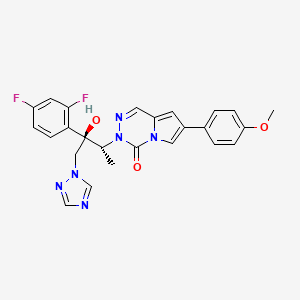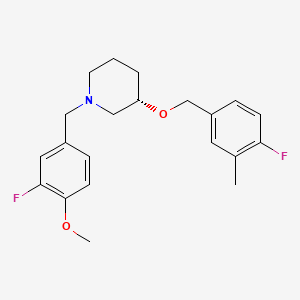
Viral 2C protein inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has demonstrated efficacy against multiple strains of enteroviruses, including enterovirus D68, enterovirus A71, and coxsackievirus B3, with effective concentration values ranging from 0.1 to 3.6 micromolar . It exhibits relatively low cytotoxicity and a high selectivity index, making it a promising candidate for antiviral drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of viral 2C protein inhibitor 1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its antiviral properties. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions to improve binding affinity and selectivity.
Step 3: Purification and characterization of the final product using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety. The production process may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: Viral 2C protein inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for enhanced antiviral activity .
Aplicaciones Científicas De Investigación
Viral 2C protein inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of antiviral agents.
Biology: Investigated for its role in inhibiting viral replication and its interaction with viral proteins.
Medicine: Explored as a potential therapeutic agent for treating enterovirus infections, including severe cases such as encephalitis and myocarditis.
Industry: Utilized in the development of antiviral drugs and as a reference compound in antiviral research
Mecanismo De Acción
The mechanism of action of viral 2C protein inhibitor 1 involves targeting the viral 2C protein, which is an ATPase and helicase essential for viral replication. The compound binds to the 2C protein, inhibiting its ATPase activity and preventing the conformational changes required for viral RNA replication. This disruption of the viral life cycle ultimately leads to the inhibition of viral replication and the reduction of viral load .
Comparación Con Compuestos Similares
Viral 2C protein inhibitor 1 is unique in its broad-spectrum antiviral activity and low cytotoxicity. Similar compounds include:
Guanidine Hydrochloride: An early antiviral agent targeting the 2C protein but with higher cytotoxicity.
HBB (1-Hexyl-3,7-dimethylxanthine): Another 2C protein inhibitor with limited spectrum and higher toxicity.
MRL-1237: A potent 2C protein inhibitor with a narrower spectrum of activity.
TBZE-029: A broad-spectrum 2C protein inhibitor with moderate efficacy.
This compound stands out due to its high selectivity index and effectiveness against multiple enterovirus strains, making it a valuable candidate for further development and research .
Propiedades
Fórmula molecular |
C19H18FN3O |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-N-[2-(methylamino)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C19H18FN3O/c1-21-10-11-22-19(24)16-12-18(13-6-8-14(20)9-7-13)23-17-5-3-2-4-15(16)17/h2-9,12,21H,10-11H2,1H3,(H,22,24) |
Clave InChI |
XALWLJHOPNVGNZ-UHFFFAOYSA-N |
SMILES canónico |
CNCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)




